3-(2-Bromophenyl)-2-phenylacrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c16-14-9-5-4-8-12(14)10-13(15(17)18)11-6-2-1-3-7-11/h1-10H,(H,17,18)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECKGOZZLFYZDE-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2Br)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Studies
Direct Synthesis Approaches for 3-(2-Bromophenyl)-2-phenylacrylic Acid
The direct synthesis of this compound can be achieved through several established carbon-carbon bond-forming reactions. The choice of method often depends on the desired stereoselectivity and the availability of starting materials.
The Knoevenagel condensation is a cornerstone reaction for the synthesis of α,β-unsaturated acids and esters, making it a primary pathway for obtaining arylacrylic acids. nih.gov This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.govbhu.ac.in For the synthesis of this compound, the reaction would proceed between 2-bromobenzaldehyde (B122850) and phenylacetic acid (or its corresponding ester), catalyzed by a weak base.
The mechanism typically begins with the deprotonation of the active methylene compound (phenylacetic acid) by a base to form a carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde (2-bromobenzaldehyde), leading to an aldol-type intermediate which subsequently dehydrates to form the α,β-unsaturated product.
A variety of catalysts can be employed to facilitate this transformation, ranging from simple amines and ammonium (B1175870) salts to more complex systems. nih.govresearchgate.net The efficiency and outcome of the reaction can be influenced by the choice of catalyst and reaction conditions.
Table 1: Catalytic Systems for Knoevenagel Condensation
| Catalyst Type | Example Catalyst | Key Features |
|---|---|---|
| Amine-based | Piperidine, Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Mild conditions, commonly used. jmcs.org.mx |
| Ammonium Salts | Ammonium Acetate | Benign, can be used in solvent-free conditions. bhu.ac.in |
| Organocatalysts | Triphenylphosphine (B44618) (TPP) | Efficient for producing olefins with (E)-geometry. organic-chemistry.org |
This table presents generalized catalyst systems applicable to Knoevenagel condensations for the synthesis of arylacrylic acids.
The Wittig reaction provides a powerful and highly specific method for alkene synthesis, reacting a phosphorus ylide with an aldehyde or ketone. libretexts.org A significant advantage of this method is the unambiguous placement of the resulting double bond. libretexts.org
To synthesize this compound, two main retrosynthetic approaches are possible:
Reaction of a phosphorus ylide derived from a phenylacetic acid ester with 2-bromobenzaldehyde.
Reaction of the ylide generated from a benzyl (B1604629) halide (e.g., benzyltriphenylphosphonium (B107652) bromide) with an ester of 2-bromophenylglyoxylic acid.
The synthesis of the required phosphorus ylide typically involves the Sₙ2 reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base like butyllithium. libretexts.orgyoutube.com The stereochemical outcome of the Wittig reaction (Z or E isomer) is influenced by the nature of the ylide. Unstabilized ylides generally favor the formation of Z-alkenes, whereas stabilized ylides, which contain an electron-withdrawing group (such as an ester) on the carbanionic carbon, predominantly yield E-alkenes. youtube.com This stereoselectivity is a critical consideration in the synthesis of specific isomers of arylacrylic acids.
The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane. This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. libretexts.orgyoutube.com
The industrial-scale production of bromophenyl-containing compounds, which serve as precursors for molecules like this compound, requires robust, cost-effective, and scalable synthetic routes. orgsyn.orgorgsyn.org Key precursors for this target molecule include 2-bromobenzaldehyde and phenylacetic acid.
For large-scale operations, several factors are paramount:
Raw Material Availability and Cost: The starting materials, such as bromobenzene, should be readily available and economical. google.com
Process Simplicity and Safety: The synthetic route should involve as few steps as possible, with procedures that are reliable and safe to perform on a large scale. orgsyn.orgatlantis-press.com
Yield and Purity: The process must be optimized to maximize yield and ensure high purity of the final product, often involving crystallization for purification. orgsyn.orgorgsyn.org
Waste Minimization: Green chemistry principles are increasingly important, favoring reactions with high atom economy and minimizing solvent use and waste production. bhu.ac.in
Chemical Transformations Utilizing this compound as a Precursor
The strategic placement of the bromo and carboxylic acid functionalities makes this compound a valuable precursor for synthesizing more complex molecules, particularly heterocyclic systems, through intramolecular cyclization reactions.
Copper catalysis is a powerful tool for facilitating intramolecular C-O and C-N bond formation. nih.govresearchgate.net In the context of this compound, the ortho-bromo substituent provides a handle for intramolecular cyclization, leading to the formation of fused ring systems.
A notable application of this compound is its conversion to 2-arylbenzofuran-3-carboxylic acids. A convenient one-pot synthesis has been developed that utilizes a copper-catalyzed process under microwave conditions. researchgate.net
This transformation involves a consecutive hydroxylation and aerobic oxidative cycloetherification. researchgate.net The reaction is typically performed using a catalytic system composed of copper(II) acetate (Cu(OAc)₂), 1,10-phenanthroline (B135089) as a ligand, and a base such as potassium hydroxide (B78521) (KOH) in a mixed solvent system like DMSO/H₂O. researchgate.net This method is attractive due to the use of cost-effective and readily available reagents. researchgate.net The protocol has been successfully applied to synthesize various 2-arylbenzofuran-3-carboxylic acids in satisfactory yields under mild conditions. researchgate.net
Table 2: Reagents for Copper-Catalyzed Synthesis of 2-Arylbenzofuran-3-carboxylic Acids
| Component | Role | Specific Reagent |
|---|---|---|
| Substrate | Precursor | (E)-2-(2-Bromophenyl)-3-phenylacrylic acids |
| Catalyst | Facilitates C-O bond formation | Copper(II) acetate (Cu(OAc)₂) |
| Ligand | Stabilizes and activates the catalyst | 1,10-Phenanthroline |
| Base | Promotes reaction | Potassium Hydroxide (KOH) |
| Solvent | Reaction Medium | DMSO/H₂O (1:1) |
This table summarizes the components used in the copper-catalyzed cyclization of (E)-2-(2-bromophenyl)-3-phenylacrylic acids to form 2-arylbenzofuran-3-carboxylic acids as reported in the literature. researchgate.net
Biocatalytic Transformations of Related Cinnamic Acids
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. The enzyme Ferulic Acid Decarboxylase (FDC1) has been studied for its ability to decarboxylate cinnamic acid derivatives.
Ferulic acid decarboxylase from Saccharomyces cerevisiae (ScFDC1) has demonstrated a high tolerance for a variety of non-natural substrates, making it a flexible biocatalyst for producing valuable styrene (B11656) compounds. nih.govresearchgate.net Studies have explored its substrate scope using cinnamic acids with different functional groups, including halogens like bromine, at various positions on the phenyl ring. nih.govnih.gov
Research using E. coli whole cells expressing recombinant ScFDC1 showed that the enzyme could successfully transform a wide range of substituted cinnamic acids into their corresponding styrenes with high conversion rates. nih.govresearchgate.net The position of the halogen substituent was found to significantly influence the enzyme's activity. For instance, the conversion of brominated cinnamic acids was explored, providing insight into the enzyme's tolerance for bulky ortho-substituents. Computational studies have helped to explain these findings by revealing that bulky substrates may adopt energetically favored, yet inactive, binding positions, thereby limiting the accessibility of the active site. nih.govnih.gov
Table 1: Biotransformation of Halogenated Cinnamic Acids by ScFDC1 Conversion rates of various brominated cinnamic acid analogues catalyzed by Ferulic Acid Decarboxylase (FDC1) from Saccharomyces cerevisiae, as determined by HPLC.
| Substrate (Cinnamic Acid Analogue) | Position of Bromo Group | Conversion (%) nih.govresearchgate.net |
|---|---|---|
| 2-Bromocinnamic acid | ortho | >98% |
| 3-Bromocinnamic acid | meta | >98% |
| 4-Bromocinnamic acid | para | >98% |
The catalytic mechanism of FDC1 is distinct from many other decarboxylases as it operates via a non-oxidative pathway. asm.orgresearchgate.net In 2015, a novel prenylated flavin mononucleotide (prFMN) cofactor was discovered in the active site of FDC1, which is essential for its catalytic activity. wikipedia.org The proposed mechanism involves a 1,3-dipolar cycloaddition between the prFMN cofactor and the α,β-unsaturated carboxylic acid substrate. nih.govwikipedia.org
The crystal structure of FDC1 from Saccharomyces cerevisiae has been resolved, revealing a large hydrophobic cavity that forms the active site. asm.orgnih.govwustl.edu The flexibility of a specific loop (the β2e-α5 loop) is thought to control access to this active site. researchgate.netnih.gov Within the active site, a key residue, Glutamate-285 (Glu285), acts as a general base in the decarboxylation reaction. asm.orgnih.gov Studies on FDC from Aspergillus niger suggest that after the initial cycloaddition, the protonation step is rate-limiting. rsc.org The mechanism highlights how the enzyme positions the substrate relative to the prFMN cofactor to facilitate the breaking of the carbon-carboxyl bond. wikipedia.org
Derivatization Strategies for Novel Chemical Scaffolds
The carboxylic acid moiety of this compound is a prime site for derivatization, allowing for its conversion into a variety of other functional groups and the creation of new molecular frameworks.
The conversion of carboxylic acids to amides and hydrazides is a fundamental transformation in organic synthesis. For this compound, this typically involves an initial activation of the carboxyl group. A common method is the conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acryloyl chloride can then be treated with a primary or secondary amine to furnish the corresponding N-substituted acrylamide. google.com This approach has been used to synthesize various cinnamanilides, a class of acrylamides with potential biological activities. nih.gov
Similarly, reacting the activated acid chloride with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or a substituted hydrazine yields the corresponding acid hydrazide. allresearchjournal.comiscientific.org These hydrazides are themselves valuable intermediates for synthesizing more complex heterocyclic compounds like 1,3,4-oxadiazoles. nih.gov The reaction of a hydrazide with an aldehyde or ketone can also produce hydrazone derivatives. nih.govresearchgate.net
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known for their diverse biological activities. researchgate.netjchemrev.com While the most common synthesis is the Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde, arylacrylic acids can serve as alternative precursors. jchemrev.comnih.gov
A viable strategy to convert an arylacrylic acid like this compound into a chalcone (B49325) analog involves transforming the carboxylic acid into a more reactive species suitable for C-C bond formation. One such method is the Suzuki-Miyaura coupling reaction. nih.gov This would entail converting the arylacrylic acid to its corresponding acid chloride. This intermediate can then be coupled with an arylboronic acid in the presence of a palladium catalyst to form the desired chalcone structure, effectively replacing the hydroxyl of the carboxyl group with another aryl moiety. nih.gov
Formation of Hybrid Molecules (e.g., Cinnamic Acid-Quinolinone Hybrids)
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in drug design. Cinnamic acid derivatives, including this compound, serve as valuable scaffolds for creating such hybrid molecules. A notable example is the synthesis of cinnamic acid-quinolinone hybrids, which have been investigated for various biological activities.
The general synthesis of these hybrids involves the reaction of a cinnamic acid derivative with a quinolinone moiety. nrochemistry.comwikipedia.org For instance, a common pathway is the coupling of cinnamic acids with an amino-substituted quinolinone, such as 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one. wikipedia.org This reaction typically forms an amide linkage between the two parent molecules. The resulting hybrid structures merge the α,β-unsaturated carbonyl feature of cinnamic acid, a known Michael acceptor, with the quinolinone system. wikipedia.org
While specific synthesis of a hybrid using this compound is not detailed in the provided sources, its structure is amenable to similar synthetic strategies. The carboxylic acid group can be activated (e.g., using carbonyldiimidazole (CDI)) and then reacted with an appropriate amine-functionalized molecule, like a quinolinone, to form a stable hybrid compound. mdpi.com This approach allows for the creation of diverse molecular entities with potentially enhanced or novel biological profiles. unacademy.com
Table 1: Examples of Synthesized Cinnamic Acid-Quinolinone Hybrids
This interactive table summarizes examples of hybrid molecules synthesized from cinnamic acid derivatives and quinolinone precursors, as described in the literature.
| Hybrid Compound Name | Cinnamic Acid Precursor | Quinolinone Precursor | Reference |
| 3-(7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | Phenylpropiolic acid | 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one | wikipedia.org |
| 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | Phenylpropiolic acid | Brominated 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one | nrochemistry.comwikipedia.org |
| (E)-N-(2-cinnamamidoethyl)-6,7-dimethoxyquinoline-2-carboxamide | Cinnamic acid | N-(2-aminoethyl)-6,7-dimethoxyquinoline-2-carboxamide | alfa-chemistry.com |
General Reaction Mechanisms Relevant to this compound
The synthesis and transformation of this compound involve several fundamental organometallic reaction mechanisms. Copper-catalyzed processes are particularly relevant due to the presence of the aryl bromide.
Copper catalysis is a versatile tool in organic synthesis, capable of forming a variety of carbon-carbon and carbon-heteroatom bonds. acs.org Unlike palladium, which predominantly operates through a well-defined oxidative addition/reductive elimination cycle involving Pd(0)/Pd(II), copper's mechanisms are more diverse and debated. byjus.com Copper can access oxidation states from 0 to +3, allowing it to participate in reactions via one-electron or two-electron pathways. acs.orgorgsyn.org
Oxidative Addition: In this two-electron process, a low-valent metal center inserts into a covalent bond, increasing its oxidation state and coordination number. For copper, the direct oxidative addition to a Cu(I) species to form a Cu(III) intermediate is considered less common and energetically demanding compared to palladium. byjus.comrsc.org However, it has been proposed in certain catalytic cycles, often facilitated by specific ligands that can stabilize the higher oxidation state. researchgate.net
Single Electron Transfer (SET): Many copper-catalyzed reactions are thought to proceed via one-electron pathways, involving radical intermediates. orgsyn.org An SET mechanism would typically involve the transfer of a single electron from a copper species to the aryl halide (Ar-X), leading to a radical anion that fragments into an aryl radical and a halide anion. This pathway avoids the formation of a formal Cu(III) intermediate. Electron spin resonance (ESR) studies have been used to probe for such radical intermediates, though their detection can be elusive. byjus.com
Sigma (σ)-Bond Metathesis: This mechanism involves a concerted, four-centered transition state where bonds are broken and formed simultaneously without a formal change in the metal's oxidation state. nih.govrhhz.net In the context of a coupling reaction, σ-bond metathesis has been proposed as an alternative to the oxidative addition/reductive elimination sequence, particularly for early transition metals or when oxidative addition is unfavorable. byjus.comresearchgate.net It represents a pathway that avoids high-energy, high-oxidation-state intermediates.
Table 2: Comparison of Copper-Catalyzed Mechanisms
This table outlines the key features of the primary mechanisms proposed for copper-catalyzed coupling reactions.
| Mechanism | Key Feature | Change in Metal Oxidation State | Intermediate Type | Relevance to this compound |
| Oxidative Addition | Two-electron process; metal inserts into a bond. | Increases (e.g., Cu(I) → Cu(III)). | Organometallic (e.g., Cu(III) complex). | Possible for C-Br bond activation, but often debated. byjus.com |
| Single Electron Transfer (SET) | One-electron process; electron is transferred to substrate. | Can cycle between states (e.g., Cu(I)/Cu(II)). | Radical intermediates. | A likely pathway for reactions involving the aryl bromide. orgsyn.org |
| Sigma Bond Metathesis | Concerted bond reorganization via a cyclic transition state. | No formal change. | Four-centered transition state. | An alternative pathway avoiding high oxidation states. byjus.comrhhz.net |
The structure of this compound, with a halogen substituent ortho to the acrylic acid side chain, makes it an ideal substrate for intramolecular cyclization reactions mediated by organometallic catalysts. Such reactions are powerful tools for constructing cyclic and heterocyclic ring systems.
A common strategy would involve an intramolecular Heck-type reaction or a copper-catalyzed cyclization. In such a process, an active organometallic species is first formed at the carbon-bromine bond. This can be achieved using various transition metals, with copper being a prime candidate. nih.gov Following the formation of this organometallic intermediate, the aryl group can attack the double bond of the acrylic acid moiety in an intramolecular fashion. This cyclization would lead to the formation of a new ring fused to the original phenyl group.
Copper-catalyzed intramolecular carboetherification and carboboration reactions of alkenes demonstrate the feasibility of such cyclizations. wikipedia.orgnumberanalytics.com For example, a copper catalyst can facilitate the addition of a nucleophile across an alkene, with a subsequent C-C bond formation. wikipedia.org In the case of this compound, a copper-catalyzed process could potentially lead to the formation of a substituted coumarin (B35378) or other benzofused lactones after cyclization and subsequent rearrangement or tautomerization, depending on the reaction conditions.
The synthesis of α,β-unsaturated acids like this compound is often achieved through olefination reactions, where the stereochemistry (E vs. Z configuration) of the resulting double bond is a critical consideration. The Perkin and Horner-Wadsworth-Emmons reactions are classic methods for this transformation.
The Perkin Reaction: This reaction produces an α,β-unsaturated aromatic acid by the condensation of an aromatic aldehyde (like 2-bromobenzaldehyde) with an acid anhydride (B1165640) (like phenylacetic anhydride) in the presence of an alkali salt of the acid. orgsyn.org The reaction proceeds via an aldol-type condensation. alfa-chemistry.com The stereochemical outcome is not always highly selective but often favors the more thermodynamically stable E-alkene.
The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that provides excellent stereocontrol. It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. nrochemistry.comwikipedia.org To synthesize the target compound, one could react 2-bromobenzaldehyde with the carbanion derived from a phosphonate ester of phenylacetic acid. A key feature of the HWE reaction is its strong preference for forming the (E)-alkene. wikipedia.orgacs.org This selectivity arises because the transition state leading to the (E)-alkene is sterically less hindered and thus lower in energy than the one leading to the (Z)-alkene. byjus.com
For cases where the (Z)-alkene is desired, modifications such as the Still-Gennari variation, which uses phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can be employed to reverse the selectivity. nrochemistry.com
Table 3: Factors Influencing Stereoselectivity in Olefination Reactions
This table details factors that control the E/Z isomer ratio in the Horner-Wadsworth-Emmons (HWE) reaction.
| Factor | Influence on Stereoselectivity | General Outcome | Reference |
| Phosphonate Reagent | Standard phosphonates (e.g., triethyl phosphonoacetate) | Favors (E)-alkene formation. | wikipedia.orgacs.org |
| Phosphonate Reagent | Still-Gennari phosphonates (e.g., bis(trifluoroethyl)phosphonoacetate) | Favors (Z)-alkene formation. | nrochemistry.com |
| Aldehyde Structure | Increased steric bulk on the aldehyde | Increases (E)-selectivity. | wikipedia.org |
| Counter-ion | Lithium salts (Li+) | Higher (E)-selectivity compared to Na+ or K+. | wikipedia.orgbyjus.com |
| Temperature | Higher reaction temperatures | Generally increases (E)-selectivity due to thermodynamic control. | wikipedia.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry for the detailed elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(2-Bromophenyl)-2-phenylacrylic acid, both ¹H and ¹³C NMR spectroscopy are indispensable for assigning the complex array of aromatic and vinylic protons and carbons, as well as identifying the carboxylic acid functionality.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and coupling of hydrogen atoms in a molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two phenyl rings and the acrylic acid moiety.
The aromatic region of the spectrum would be particularly complex, showing signals for the nine protons of the 2-bromophenyl and the phenyl groups. These protons would appear as a series of multiplets due to spin-spin coupling between adjacent protons. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing bromine atom and the carboxylic acid group.
A key diagnostic signal would be the vinylic proton of the acrylic acid group. This proton is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be downfield due to the deshielding effects of the adjacent phenyl rings and the carboxylic acid group. The acidic proton of the carboxyl group is also a characteristic feature, typically appearing as a broad singlet at a very downfield chemical shift, often above 10 ppm. The exact position of this signal can be concentration-dependent and it is readily exchanged with deuterium (B1214612) upon addition of D₂O.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20-7.80 | m | 9H | Ar-H |
| 7.95 | s | 1H | =CH |
| 12.50 | br s | 1H | -COOH |
Note: This is a hypothetical representation. Actual chemical shifts and multiplicities can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.
The spectrum would show a number of signals in the aromatic region (typically δ 120-140 ppm) corresponding to the carbon atoms of the two phenyl rings. The carbon atom attached to the bromine atom (C-Br) would have a characteristic chemical shift, influenced by the heavy atom effect of bromine. The quaternary carbons, including the ipso-carbons of the phenyl rings and the carbons of the acrylic acid double bond, would also be identifiable.
The carbonyl carbon of the carboxylic acid group is a particularly diagnostic signal, appearing at a downfield chemical shift (typically δ 165-185 ppm) due to the strong deshielding effect of the two oxygen atoms. The two carbons of the C=C double bond would also have distinct chemical shifts, influenced by the substituents.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 121.5 | C-Br |
| 127.0-135.0 | Aromatic CH and C |
| 138.0 | =C(Ph) |
| 142.0 | =CH |
| 171.0 | C=O |
Note: This is a hypothetical representation. Actual chemical shifts can vary based on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds present and their respective environments, making them powerful tools for functional group identification and for obtaining a "molecular fingerprint."
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific functional groups.
For this compound, the FT-IR spectrum would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. A strong, sharp absorption band is expected around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the carbonyl group. The presence of conjugation with the phenyl rings and the C=C double bond would likely shift this band to a slightly lower wavenumber compared to a non-conjugated carboxylic acid.
The C=C stretching vibrations of the aromatic rings and the acrylic double bond would appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic and vinylic protons are expected just above 3000 cm⁻¹, while C-H bending vibrations would be observed at lower wavenumbers. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.
Table 3: Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 3050 | Medium | Ar-H stretch |
| 1705 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| 1620 | Medium | C=C stretch (Alkene) |
| 1590, 1480 | Medium | C=C stretch (Aromatic) |
| 750 | Strong | C-H bend (ortho-disubstituted) |
| 690 | Medium | C-Br stretch |
Note: This is a hypothetical representation. Actual wavenumbers and intensities can vary based on the sample preparation method.
Fourier Transform Raman Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic laser light, and the resulting spectrum provides information about the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
In the FT-Raman spectrum of this compound, the C=C stretching vibrations of the aromatic rings and the acrylic double bond are expected to show strong signals. The symmetric stretching of the C-Br bond may also be more prominent in the Raman spectrum compared to the IR spectrum. The C=O stretching vibration, while strong in the IR, would likely be a weaker band in the Raman spectrum. The O-H stretch of the carboxylic acid is typically a very weak and broad feature in Raman spectra.
Table 4: Hypothetical FT-Raman Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | Ar-H stretch |
| 1625 | Strong | C=C stretch (Alkene) |
| 1595 | Strong | C=C stretch (Aromatic) |
| 1005 | Strong | Aromatic ring breathing mode |
| 695 | Medium | C-Br stretch |
Note: This is a hypothetical representation. Actual wavenumbers and intensities can vary.
High-Resolution Mass Spectrometry for Molecular Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. This allows for the determination of the exact molecular formula, providing definitive confirmation of the compound's identity.
For this compound (C₁₅H₁₁BrO₂), HRMS would be used to measure the exact mass of the molecular ion. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an intensity ratio of approximately 1:1.
By comparing the experimentally measured exact mass to the calculated theoretical mass for the proposed formula C₁₅H₁₁⁷⁹BrO₂ and C₁₅H₁₁⁸¹BrO₂, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm.
Table 5: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |
| [C₁₅H₁₁⁷⁹BrO₂ + H]⁺ | 318.9964 | 318.9961 |
| [C₁₅H₁₁⁸¹BrO₂ + H]⁺ | 320.9944 | 320.9940 |
Note: This is a hypothetical representation. The measured mass would be determined experimentally.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique employed to determine the mass percentages of the constituent elements within a chemical compound. This method provides an empirical validation of a compound's molecular formula. For this compound, with the molecular formula C₁₅H₁₁BrO₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), bromine (Br), and oxygen (O).
The calculated values serve as a benchmark against which experimentally determined values are compared. While specific experimental findings for this compound are not detailed in the reviewed literature, the theoretical percentages provide the expected compositional data for a pure sample.
| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|---|
| Carbon | C | 56.81 | Not Available |
| Hydrogen | H | 3.49 | Not Available |
| Bromine | Br | 25.19 | Not Available |
| Oxygen | O | 14.50 | Not Available |
X-ray Crystallography for Solid-State Structural Determination of Related Compounds
A relevant example is the crystal structure of (3′-(2-bromophenyl)-2-phenyl-[2,2′-bioxiran]-3-yl)(phenyl)methanone, a compound that shares the 2-bromophenyl and phenyl moieties. researchgate.net The crystallographic data for this related molecule reveals key structural parameters that can be extrapolated to understand the steric and electronic interactions within similar frameworks. researchgate.net
The study of (3′-(2-bromophenyl)-2-phenyl-[2,2′-bioxiran]-3-yl)(phenyl)methanone, which has the chemical formula C₉₂H₆₈Br₄O₁₂, was conducted at a temperature of 298.15 K. researchgate.net The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The detailed crystallographic data are presented below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₉₂H₆₈Br₄O₁₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.3604(11) |
| b (Å) | 9.8658(9) |
| c (Å) | 15.2010(13) |
| β (°) | 93.773(2) |
| Volume (ų) | 1849.7(3) |
| Z | 4 |
| Temperature (K) | 298.15 |
| R_gt(F) | 0.0697 |
| wR_ref(F²) | 0.1790 |
The structural information derived from this related compound, particularly the spatial orientation of the bromophenyl group relative to the rest of the molecule, is crucial for building accurate molecular models of this compound and predicting its chemical behavior.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has proven to be an effective tool for describing the structural, spectral, and electronic properties of chemical and biological molecules due to its balance of computational cost and accuracy. nih.gov Calculations using hybrid functionals like B3LYP are commonly employed for these types of studies. nih.govnih.gov
Geometry optimization is a fundamental computational step to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For a flexible molecule like 3-(2-Bromophenyl)-2-phenylacrylic acid, this process is combined with a conformational analysis to identify the most stable isomer (conformer). The analysis involves exploring the potential energy surface by systematically rotating the single bonds, particularly the C-C bonds linking the two phenyl rings and the carboxylic acid group to the central acrylic core.
Bond lengths and angles are also determined. For instance, the C-Br bond length in a related bromophenyl-containing molecule was calculated to be 1.9469 Å. researchgate.net Similar calculations for this compound would provide precise values for its specific geometry.
Table 1: Selected Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following values are illustrative and represent typical parameters that would be obtained from a DFT/B3LYP level calculation.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-Br | 1.95 | |
| C=O | 1.22 | |
| C-O (acid) | 1.35 | |
| O-H | 0.97 | |
| C=C (acrylic) | 1.34 | |
| Bond Angles (°) | ||
| C-C-Br | 119.5 | |
| C-C=O | 123.0 | |
| C-O-H | 107.5 | |
| Dihedral Angles (°) | ||
| C-C-C-C (Ring 1/Acrylic) | 45.0 | |
| C-C-C-C (Ring 2/Acrylic) | 50.0 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are used to compute the harmonic vibrational frequencies, which can then be correlated with experimental spectra. nih.gov This correlation allows for a detailed assignment of the observed spectral bands to specific molecular motions. nih.gov
For this compound, the vibrational spectrum would be characterized by modes from its constituent functional groups: the carboxylic acid, the two phenyl rings, and the alkene backbone. Key vibrations would include:
O-H Stretching: A broad band characteristic of the hydrogen-bonded carboxylic acid dimer.
C=O Stretching: An intense absorption from the carbonyl group.
C=C Stretching: A mode associated with the acrylic double bond.
Aromatic C-H and C=C Stretching: Multiple bands from the two phenyl rings.
C-Br Stretching: A low-frequency vibration characteristic of the carbon-bromine bond.
Bending Modes: Various in-plane and out-of-plane C-H bending modes.
Comparing the computed frequencies with experimental data helps validate the calculated molecular structure.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Note: The following values are illustrative and based on typical frequency ranges for the specified functional groups.)
| Predicted Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| 3100 - 2800 | O-H str. | Carboxylic Acid |
| 3080 | C-H str. | Aromatic |
| 1710 | C=O str. | Carboxylic Acid |
| 1625 | C=C str. | Alkene |
| 1600, 1480 | C=C str. | Aromatic Ring |
| 1250 | C-O str. | Carboxylic Acid |
| 850 | C-H oop bend | Aromatic |
| 650 | C-Br str. | Bromo-phenyl |
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be a π-orbital primarily located on the electron-rich phenyl rings. The LUMO is likely a π*-antibonding orbital concentrated on the electron-withdrawing acrylic acid moiety.
Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. scirp.org The main absorption band would likely correspond to a HOMO→LUMO transition, representing a π→π* electronic excitation.
Table 3: Predicted Electronic Properties of this compound (Note: These values are illustrative examples of what a DFT study would yield.)
| Property | Predicted Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Energy Gap (ΔE) | 4.70 |
Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting a quantum chemical wavefunction in terms of the classic Lewis structure concepts of localized bonds and lone pairs. wisc.eduusc.edu It provides detailed insights into intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. materialsciencejournal.org
The key aspect of NBO analysis is the examination of interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A large E(2) value indicates a strong interaction. materialsciencejournal.org For this compound, significant interactions would be expected, such as:
n → π : Delocalization of electron density from the lone pairs (n) of the carbonyl and hydroxyl oxygens to the antibonding π orbitals of the C=C and C=O double bonds.
π → π *: Conjugative effects between the π orbitals of the phenyl rings and the acrylic system.
n → σ : Interactions involving the lone pairs of the bromine atom and adjacent antibonding sigma (σ) orbitals.
Table 4: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound (Note: This table presents hypothetical donor-acceptor interactions and stabilization energies.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(2) O (carbonyl) | π(C=C) | 18.5 | n → π |
| LP(1) O (hydroxyl) | π(C=O) | 22.0 | n → π |
| π(C=C phenyl) | π(C=C acrylic) | 15.2 | π → π |
| LP(3) Br | σ(C-C adjacent) | 2.5 | n → σ |
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. mdpi.com It is particularly useful for identifying and characterizing non-covalent interactions, such as hydrogen bonds. The theory focuses on the properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs)—points where the gradient of the electron density is zero.
In this compound, AIM analysis could be used to investigate potential weak intramolecular hydrogen bonds. For instance, a hydrogen bond could form between the acidic hydrogen of the carboxyl group and the bromine atom, or between the acidic hydrogen and the π-electron system of the nearby phenyl ring. The presence of a BCP between the interacting atoms, along with specific values for ρ(r) and ∇²ρ(r) at that point, would confirm and quantify the strength of such an interaction.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate regions of different potential. The MEP is a valuable guide for predicting a molecule's reactivity towards charged reactants. uni-muenchen.de
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These are sites susceptible to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These are sites for nucleophilic attack.
Green Regions: Represent neutral or near-zero potential.
For this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom of the carboxylic acid group, making it a primary site for interaction with positive charges. The area around the acidic proton (O-H) would exhibit the most positive potential (blue), identifying it as the primary electrophilic site. The bromine atom and the π-systems of the rings would show intermediate to slightly negative potential. researchgate.netmdpi.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are cornerstone techniques in computational chemistry, offering insights into the three-dimensional structure and dynamic behavior of molecules. These methods are crucial for understanding how a molecule like this compound might interact with biological targets and its inherent structural flexibilities.
Molecular Docking Methodologies for Ligand-Target Recognition Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov For a compound such as this compound, this methodology is instrumental in identifying potential binding modes and affinities within the active site of a protein.
The process begins with the three-dimensional structures of both the ligand and the target protein. The structure of this compound would be constructed and its energy minimized using software like ChemDraw. nih.gov The target protein's structure is often obtained from a repository like the Protein Data Bank (PDB). nih.gov
Using software such as AutoDock, the ligand is then placed into the binding site of the receptor, and a scoring function is used to estimate the binding affinity, often expressed in kcal/mol. nih.govresearchgate.net Studies on similar acrylic acid and chalcone (B49325) derivatives have employed this method to evaluate interactions with various protein targets. researchgate.netnih.govresearchgate.net For instance, docking studies on chalcone derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site. researchgate.net A lower binding energy score generally indicates a more stable and favorable interaction. nih.gov
Table 1: Illustrative Molecular Docking Parameters This table represents typical parameters and potential outcomes from a molecular docking study of a small molecule like this compound against a hypothetical protein target.
| Parameter | Description | Illustrative Value |
| PDB ID | Protein Data Bank identifier for the target protein. | e.g., 1C2B nih.gov |
| Binding Energy (kcal/mol) | The calculated free energy of binding for the most favorable pose. | -7.0 to -10.0 |
| Key Interacting Residues | Amino acids in the binding pocket forming significant bonds. | e.g., TYR337, ASP74 nih.gov |
| Hydrogen Bonds | Number of hydrogen bonds formed between ligand and protein. | 1-3 |
| Hydrophobic Interactions | Key non-polar interactions contributing to binding. | Pi-Alkyl, Pi-Pi T-shaped |
Exploration of Conformational Space
Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable, low-energy conformations of a molecule, which are crucial for understanding its physical properties and how it is recognized by a receptor. nih.govnih.gov
For this compound, the key rotatable bonds would be around the acrylic acid backbone and the single bonds connecting the phenyl rings. The presence of bulky groups like the bromophenyl and phenyl rings can create significant steric hindrance, influencing the preferred conformations. Computational methods, such as systematic searches or molecular dynamics simulations, can be used to explore the potential energy surface of the molecule and identify the global and local energy minima. nih.gov The relative energies of different conformers determine their population at a given temperature. This analysis is vital because the biologically active conformation might not be the lowest energy conformation in isolation. nih.gov
Predictive Chemical Descriptors and Properties Analysis
Computational methods can also predict a variety of chemical descriptors and properties that provide insight into a molecule's stability, reactivity, and potential as a drug-like compound.
Computational Quantum Descriptors (CQDs) for Molecular Stability
Quantum chemical calculations, often using Density Functional Theory (DFT), provide a range of descriptors that quantify the electronic structure and reactivity of a molecule. nih.govresearchgate.net For this compound, these descriptors can predict its intrinsic stability and chemical behavior.
Key descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are fundamental. E_HOMO relates to the ability to donate electrons, while E_LUMO relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO is a crucial indicator of molecular stability. researchgate.net A larger gap suggests higher kinetic stability and lower chemical reactivity.
Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these include electronegativity (χ), chemical hardness (η), and softness (S). researchgate.net Hardness (η) is a measure of resistance to change in electron distribution, with harder molecules being less reactive. researchgate.net
Table 2: Representative Computational Quantum Descriptors (CQDs) This table shows typical quantum descriptors that would be calculated for a molecule like this compound using DFT methods.
| Descriptor | Symbol | Definition | Typical Significance |
| HOMO Energy | E_HOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| LUMO Energy | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| Energy Gap | ΔE | E_LUMO - E_HOMO | Chemical reactivity/stability |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Resistance to deformation |
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Electronegativity | χ | -μ | Electron-attracting power |
Hirshfeld Surface and Two-Dimensional Fingerprint Analyses for Intermolecular Contacts
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. rsc.orgiucr.orgnih.gov This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the pro-crystal (the crystal environment).
The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red. nih.gov This allows for the clear identification of hydrogen bonds and other close contacts. nih.gov
Table 3: Example Hirshfeld Surface Interaction Percentages for a Phenylacrylic Acid Derivative
| Interaction Type | Percentage Contribution | Description |
| H···H | ~40-60% | Represents contacts between hydrogen atoms, typically the most abundant. iucr.org |
| C···H / H···C | ~20-30% | Indicates carbon-hydrogen interactions, important for packing. iucr.org |
| O···H / H···O | ~10-20% | Corresponds to hydrogen bonding involving the carboxylic acid group. iucr.org |
| C···C | ~5-10% | Suggests the presence of π-π stacking interactions between phenyl rings. iucr.org |
| Br···X | Variable | Contacts involving the bromine atom, which can be significant. |
Theoretical Prediction of Chemical Properties and Profiles
In silico tools can predict physicochemical properties and Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, which are critical in evaluating a compound's drug-likeness. nih.govnih.gov Web-based platforms like SwissADME are commonly used for this purpose. nih.gov These predictions help to identify potential liabilities early in the discovery process, without conducting laboratory experiments.
For this compound, key predicted properties would include:
Lipinski's Rule of Five: A set of criteria (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) to evaluate oral bioavailability.
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which correlates with its ability to permeate cell membranes.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.
Aqueous Solubility (LogS): Predicts how well the compound dissolves in water.
CYP450 Inhibition: Predicts potential interactions with key metabolic enzymes.
Table 4: Predicted Physicochemical and ADME Properties (Illustrative)
| Property | Predicted Value | Significance |
| Molecular Weight | 319.16 g/mol | Meets Lipinski's rule (<500) |
| LogP | ~3.5-4.5 | Indicates moderate to high lipophilicity |
| TPSA | ~37.3 Ų | Suggests good potential for cell membrane permeability |
| H-Bond Donors | 1 | Meets Lipinski's rule (<5) |
| H-Bond Acceptors | 2 | Meets Lipinski's rule (<10) |
| Lipinski Violations | 0 | Suggests good drug-likeness |
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract |
| CYP2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions |
Structure Reactivity and Structure Binding Relationship Studies of Derivatives and Analogs
Impact of Substituent Effects on Chemical Reactivity and Transformation Pathways
The chemical reactivity of 3-(2-Bromophenyl)-2-phenylacrylic acid is governed by the interplay of electronic and steric effects originating from its substituents. The ortho-bromo group on the phenyl ring primarily exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). wikipedia.org This electronic pull deactivates the aromatic ring towards electrophilic substitution. wikipedia.org However, the primary site of chemical transformations in many reactions involving this molecule is the α,β-unsaturated carboxylic acid moiety.
The reactivity of the carbon-carbon double bond is influenced by these substituent effects. For instance, in electrophilic addition reactions, such as the bromination of the double bond, the rate and stereochemical outcome can be affected by the electron density of the alkene. rsc.org The electron-withdrawing nature of the ortho-bromo substituent can decrease the nucleophilicity of the double bond, potentially slowing down reactions with electrophiles compared to unsubstituted cinnamic acid.
Steric hindrance is another critical factor. The bulky bromine atom at the ortho position, combined with the phenyl group at the α-carbon, can sterically hinder the approach of reactants to the double bond and the carboxylic acid group. This steric congestion can influence the regioselectivity and stereoselectivity of addition reactions. Studies on related ortho-substituted cinnamic acids have shown that the presence of a substituent at this position can significantly impact the acidity of the carboxylic acid group due to steric inhibition of resonance. researchgate.netquora.com This effect arises because the ortho substituent can force the carboxylic acid group out of the plane of the phenyl ring, disrupting conjugation. quora.com
In the context of transformation pathways, consider the chemoenzymatic Hunsdiecker-type decarboxylative bromination of cinnamic acids. While a direct study on this compound is not available, research on other substituted cinnamic acids reveals that the substitution pattern on the aromatic ring can influence the selectivity between the desired vinyl bromide product and other side products. acs.org The electronic nature of the substituents plays a role, although a clear correlation is not always evident. acs.org
The following table summarizes the expected effects of the ortho-bromo substituent on the reactivity of the acrylic acid moiety based on general principles of physical organic chemistry.
| Reactive Site | Effect of ortho-Bromo Substituent | Consequence on Reactivity |
| Carboxylic Acid Group | Inductive electron withdrawal; Steric inhibition of resonance researchgate.netquora.com | Increased acidity compared to unsubstituted analogs. |
| Carbon-Carbon Double Bond | Decreased electron density due to inductive effect. | Reduced reactivity towards electrophilic attack. |
| Aromatic Ring | Strong deactivation via inductive effect. wikipedia.org | Reduced susceptibility to electrophilic aromatic substitution. |
Elucidating Molecular Recognition Principles in Biocatalytic Systems (e.g., Substrate Accessibility and Specificity)
The interaction of this compound and its analogs with biocatalytic systems is a key area of study for potential applications in biotechnology and synthetic chemistry. The accessibility of the substrate to the enzyme's active site and the specificity of the enzymatic reaction are profoundly influenced by the molecule's structural features.
Molecular docking studies on related halo-substituted compounds and various enzymes have provided insights into the nature of these interactions. nih.govnih.gov These studies suggest that halogen atoms can participate in halogen bonding and other non-covalent interactions within the enzyme's active site, which can influence binding affinity and orientation. nih.gov The position of the halogen substituent is critical; for instance, an ortho-substituent might clash with amino acid residues at the entrance of the active site tunnel or within the binding pocket itself, thereby reducing or preventing catalytic activity. nih.gov Conversely, it could also lead to a more favorable binding pose in some cases.
In a study on the plant growth inhibitory effects of cis-cinnamic acid analogs, it was found that ortho-substituted derivatives generally exhibited lower potency, suggesting that steric hindrance at this position is detrimental to their interaction with the biological target. nih.gov
The following table outlines the potential impact of the structural features of this compound on its interaction with biocatalytic systems.
| Structural Feature | Potential Impact on Biocatalytic Interaction | Rationale |
| ortho-Bromo Substituent | May hinder active site access and binding. | Steric bulk can cause clashes with enzyme residues. nih.govnih.gov |
| α-Phenyl Group | Increases steric bulk around the reactive double bond. | May prevent proper orientation within the active site for catalysis. |
| Carboxylic Acid Group | Acts as an anchoring group and an electron-withdrawing group. | Facilitates binding through hydrogen bonds and activates the double bond for reduction by enzymes like ene-reductases. matthey.comresearchgate.net |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of cinnamic acid derivatives, including 3-(2-Bromophenyl)-2-phenylacrylic acid, has traditionally relied on classic reactions such as the Perkin, Heck, and Suzuki couplings. While effective, these methods often present challenges related to harsh reaction conditions, the use of stoichiometric and often toxic reagents, and the generation of significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies.
Table 1: Comparison of Potential Synthetic Routes
| Reaction Type | Description | Potential for Sustainability |
|---|---|---|
| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. nih.govthermofisher.com | Often requires high temperatures and can produce mixed anhydrides, leading to purification challenges. |
| Heck Reaction | Palladium-catalyzed coupling of an aryl halide with an alkene. rsc.org | Can be made more sustainable by using phosphine-free catalysts and aqueous reaction media. google.com |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. nih.gov | Generally uses milder conditions and has a high functional group tolerance. The use of water as a solvent can enhance its green credentials. |
| Copper-Catalyzed Reactions | Copper catalysts offer a less toxic and more economical alternative to palladium for certain cross-coupling reactions. researchgate.netnih.gov | Ligand-free copper catalysis presents a promising avenue for sustainable synthesis. nist.govresearchgate.net |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates and improve yields. nih.govcolostate.edu | Can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov |
Future investigations could focus on optimizing these established methods to be more environmentally benign. For instance, the development of highly active and recyclable palladium catalysts for Heck and Suzuki reactions would be a significant advancement. orgsyn.org Exploring copper-catalyzed, ligand-free conditions for the synthesis of this compound and its derivatives is another promising area, given the economic and environmental advantages of copper over palladium. researchgate.netnih.govnist.govresearchgate.net Furthermore, the application of microwave-assisted organic synthesis could lead to faster, more efficient, and cleaner synthetic protocols. nih.govcolostate.edu
Advanced Mechanistic Elucidation of Reaction Pathways
A thorough understanding of the reaction mechanisms is paramount for optimizing existing synthetic routes and designing new ones. For the synthesis of this compound, detailed mechanistic studies of the key carbon-carbon bond-forming reactions are warranted.
Future research could employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopic monitoring, alongside computational modeling (e.g., Density Functional Theory calculations) to unravel the intricate details of the reaction pathways. Key areas of investigation should include:
The precise role of catalysts and ligands: Understanding how different catalyst-ligand systems influence the rate, selectivity, and efficiency of the reaction. For palladium-catalyzed reactions, elucidating the oxidative addition, transmetalation, and reductive elimination steps is crucial. nih.gov
The effect of reaction parameters: Systematically studying the influence of solvent, temperature, and base on the reaction outcome.
Identification of reaction intermediates: Trapping and characterizing key intermediates to gain a deeper insight into the reaction sequence.
A particularly interesting avenue for mechanistic study is the intramolecular cyclization of derivatives of this compound. For example, the copper-catalyzed intramolecular C-N coupling of (E)-3-(2-bromophenyl)-2-arylacrylamides to form quinolinones and indolinones presents a complex mechanistic puzzle that warrants further investigation. researchgate.netnih.govnist.govresearchgate.net
Exploration of Undiscovered Chemical Transformations and Scaffold Derivatization
The structural features of this compound, namely the carboxylic acid group, the reactive double bond, and the bromine-substituted phenyl ring, offer a multitude of opportunities for further chemical transformations and the synthesis of novel molecular scaffolds.
Table 2: Potential Derivatization and Transformation Strategies
| Functional Group | Potential Reactions | Resulting Scaffolds |
|---|---|---|
| Carboxylic Acid | Esterification, amidation, conversion to acyl halides. thermofisher.comnist.govorgsyn.org | Esters, amides, and other acid derivatives with potential biological activity. |
| Alkene Double Bond | Cycloaddition reactions, epoxidation, dihydroxylation, hydrogenation. | Cyclopropanes, epoxides, diols, and saturated analogues. |
| Bromophenyl Group | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). rsc.org | Biaryl compounds, alkynyl-substituted derivatives, and arylamines. |
| Intramolecular Cyclization | Palladium- or copper-catalyzed cyclization involving the bromine atom and the acrylic acid moiety or its derivatives. researchgate.netnih.gov | Fused heterocyclic systems such as coumarins, quinolinones, and indolinones. researchgate.netnih.govnist.govresearchgate.net |
Future research should focus on systematically exploring these transformations. The intramolecular cyclization of this compound and its derivatives is a particularly promising area. Palladium- or copper-catalyzed reactions could lead to the formation of a variety of fused heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.netnih.gov For instance, the synthesis of coumarin (B35378) derivatives via oxidative cyclization of substituted phenylacrylic acids has been reported and could be adapted for this specific substrate.
Furthermore, the derivatization of the carboxylic acid group to form amides, followed by intramolecular cyclization, has already been shown to be a viable strategy for the synthesis of quinolinones and indolinones. researchgate.netnih.govnist.govresearchgate.net Expanding the scope of these cyclization reactions to include different nucleophiles and catalysts could lead to a diverse library of novel heterocyclic compounds with potential applications in drug discovery and materials science.
Q & A
Q. What are the established synthetic routes for 3-(2-Bromophenyl)-2-phenylacrylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Knoevenagel condensation between 2-bromophenylacetic acid derivatives and benzaldehyde derivatives. For example:
Substrate Preparation : Activate 2-bromophenylacetic acid (CAS 1878-67-7) via esterification (e.g., ethyl ester, as in ) to enhance reactivity.
Condensation : Use a catalytic system (e.g., piperidine in ethanol) under reflux (70–80°C) to facilitate α,β-unsaturated acid formation.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
- Optimization Tips : Adjust molar ratios (1:1.2 for aldehyde:acid), monitor reaction progress via TLC, and use anhydrous conditions to minimize side reactions.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques :
- NMR : Analyze and NMR spectra for diagnostic peaks:
- α,β-unsaturated carbonyl : δ ~7.2–7.8 ppm (aromatic protons), δ ~170–175 ppm (carbonyl carbon).
- Bromine substitution : Splitting patterns in aromatic regions (e.g., para/meta coupling in NMR) .
- HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion peaks ([M–H]⁻ at m/z 317.0) .
Advanced Research Questions
Q. What strategies resolve contradictory crystallographic data for bromophenyl-substituted acrylic acids?
- Methodological Answer : Contradictions often arise from polymorphism or disordered crystal packing . Address these via:
Temperature-Dependent XRD : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to identify thermal expansion effects on unit cell parameters (e.g., reports monoclinic P21/c symmetry with β = 93.573°) .
DFT Calculations : Compare experimental XRD data with computational models (e.g., Gaussian09 using B3LYP/6-31G*) to validate bond lengths and angles .
Synchrotron Radiation : High-resolution XRD at synchrotron facilities improves data accuracy for low-abundance polymorphs .
Q. How does the electron-withdrawing bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 2-bromophenyl group enhances electrophilicity at the β-position, enabling:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2 mol%), aryl boronic acids (1.5 eq.), and K₂CO₃ in DMF/H₂O (3:1) at 80°C. Monitor via LC-MS for biphenyl product formation .
- Heck Reaction : React with styrene derivatives (Pd(OAc)₂, PPh₃, NEt₃) to form conjugated dienes. Bromine acts as a directing group, stabilizing transition states .
- Controlled Experiments : Compare reactivity with non-brominated analogs (e.g., 2-phenylacrylic acid) to isolate electronic effects .
Q. What analytical approaches differentiate regioisomers (e.g., 2- vs. 3-bromophenyl derivatives) in complex mixtures?
- Methodological Answer : Leverage tandem mass spectrometry (MS/MS) and 2D NMR :
- MS/MS Fragmentation : Bromine’s isotopic signature (1:1 ratio for ) aids identification. 2-Bromophenyl derivatives show distinct fragment ions (e.g., m/z 215.04 for [M–CO₂H]⁻) .
- NOESY NMR : Correlate spatial proximity of bromine with adjacent protons. For 2-bromophenyl derivatives, NOE signals between Br and H-3/H-6 confirm substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
